REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[C:5]([CH3:7])[N:6]=1.[S:12](Cl)([CH3:15])(=[O:14])=[O:13]>N1C=CC=CC=1>[S:12]([NH:1][C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[C:5]([CH3:7])[N:6]=1)([CH3:15])(=[O:14])=[O:13]
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Name
|
|
Quantity
|
3.72 g
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Type
|
reactant
|
Smiles
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NC=1SC(=C(N1)C)C(=O)OC
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at ambient temperature and for 3 hours for 40° C
|
Duration
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3 h
|
Type
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CONCENTRATION
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Details
|
After the reaction mixture was concentrated
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Type
|
ADDITION
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Details
|
ethyl acetate (50 ml) and tetrahydrofuran (20 ml) were added to the residue
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Type
|
WASH
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Details
|
The separated organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C)NC=1SC(=C(N1)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |